molecular formula C35H54O10 B190794 Cimicifugoside H-2 CAS No. 161097-77-4

Cimicifugoside H-2

Katalognummer: B190794
CAS-Nummer: 161097-77-4
Molekulargewicht: 634.8 g/mol
InChI-Schlüssel: SUNYLGIAMKNXMN-GLWILYKISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cimicifugoside H-2 is a triterpenoid saponin compound isolated from the rhizomes of the Cimicifuga foetida plant, which is commonly found in China. This compound has garnered significant attention due to its potential pharmacological properties, particularly its ability to inhibit certain oncogenic pathways .

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Applications

Research indicates that extracts from Cimicifuga species, including Cimicifugoside H-2, may exhibit significant anti-inflammatory effects. These effects are particularly relevant in the context of chronic inflammatory diseases such as osteoarthritis and rheumatoid arthritis.

Case Study: Inhibition of Inflammatory Pathways

A study demonstrated that this compound inhibits the IκB kinase (IKK) pathway, which is crucial in regulating inflammatory responses. The compound was shown to stabilize protein interactions through hydrogen bonding and hydrophobic interactions, effectively modulating inflammatory pathways .

Table 1: Biological Activities of this compound

Activity TypeMechanism of ActionPotential Applications
Anti-inflammatoryInhibition of IKK pathwayTreatment of osteoarthritis, rheumatoid arthritis
NeuroprotectiveInteraction with neuroprotective pathwaysPotential treatment for neurodegenerative diseases
AntioxidantScavenging free radicalsGeneral health and wellness applications

Neuroprotective Effects

This compound has been investigated for its potential neuroprotective properties. Preliminary studies suggest that it may help protect neuronal cells from damage caused by oxidative stress and inflammation.

Anticancer Potential

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has been shown to inhibit key oncogenic pathways, specifically targeting the IKK1/alpha protein involved in cancer progression.

Case Study: Molecular Docking Studies

In silico docking studies revealed that this compound binds effectively to the activation loop of IKK1/alpha, demonstrating a high docking score compared to other phytochemicals. This interaction suggests a potential role in suppressing the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is often dysregulated in cancer .

Table 2: Summary of Anticancer Mechanisms

MechanismDescriptionImplications for Cancer Therapy
Inhibition of IKK1/alphaPrevents activation of NF-κBMay reduce tumor growth and metastasis
Modulation of signaling pathwaysAlters downstream signaling involved in cell survivalPotential for combination therapies

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetic properties of this compound is crucial for its application in therapeutic settings. Studies indicate that it has moderate lipophilicity and solubility, which are favorable for bioavailability.

Key Pharmacokinetic Findings

  • Lipophilicity (logP) : Approximately 2.0467, indicating moderate lipophilicity suitable for cellular absorption.
  • Metabolism : Primarily metabolized by CYP3A4 enzyme; exhibits low toxicity and minimal adverse effects on hepatic function .
  • Toxicity : Oral acute toxicity studies in rats indicated a moderate toxicity level with an LD50 value of around 2097 mg/kg .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cimicifugoside H-2 is typically extracted from the rhizomes of Cimicifuga foetida using a series of chromatographic techniques. The extraction process involves the use of solvents such as ethanol and water in varying concentrations to isolate the desired compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Cimicifuga foetida rhizomes. The process includes grinding the rhizomes, followed by solvent extraction and purification using chromatographic methods. The purified compound is then subjected to quality control measures to ensure its efficacy and safety .

Analyse Chemischer Reaktionen

Types of Reactions: Cimicifugoside H-2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties .

Wirkmechanismus

Cimicifugoside H-2 exerts its effects by inhibiting the IκB kinase alpha protein, which plays a crucial role in the nuclear factor kappa light chain enhancer of activated B cells pathway. This inhibition leads to the suppression of the pathway, thereby reducing inflammation and potentially inhibiting cancer cell proliferation. The interaction of this compound with the protein is stabilized by hydrogen bonds and hydrophobic interactions .

Vergleich Mit ähnlichen Verbindungen

  • Cimicifugoside A
  • Cimicifugoside B
  • Cimicifugoside C
  • Cimicifugoside D
  • Cimicifugoside E

Comparison: Cimicifugoside H-2 is unique among its counterparts due to its higher affinity for the IκB kinase alpha protein and its potent inhibitory effects on the nuclear factor kappa light chain enhancer of activated B cells pathway. This makes it a more promising candidate for therapeutic applications compared to other Cimicifugosides .

Biologische Aktivität

Cimicifugoside H-2, a cyclolanostanol xyloside derived from the rhizomes of Cimicuga foetida, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and inflammatory diseases. This article synthesizes current research findings, case studies, and pharmacological data related to the compound's biological activity.

Recent studies have identified this compound as a potential inhibitor of IκB kinase alpha (IKK1/α), a crucial component in the NF-κB signaling pathway, which is often dysregulated in cancer and inflammatory diseases.

  • Molecular Docking Studies : In silico molecular docking studies have shown that this compound interacts effectively with the activation loop of IKK1/α, exhibiting a high docking score compared to other phytochemicals. The binding is primarily stabilized through hydrogen bonds and hydrophobic interactions, suggesting a strong affinity for this target protein .
  • Dynamic Simulation : Dynamic simulation analyses further support these findings, indicating that this compound can inhibit the mutated conformation of IKK1/α, thereby potentially suppressing the NF-κB pathway. This inhibition is significant, as it may lead to reduced oncogenesis and inflammation .

Pharmacokinetic Properties

The pharmacokinetic profile of this compound has been evaluated using resources like SwissADME and pkCSM. Key attributes include:

  • Absorption : Moderate bioavailability with potential for effective systemic distribution.
  • Metabolism : Primarily metabolized in the liver, with pathways that suggest minimal toxicity.
  • Excretion : Predominantly renal excretion, indicating a need for monitoring in patients with renal impairment .

Case Studies

  • Cancer Treatment : A study highlighted the efficacy of this compound in inhibiting cancer cell proliferation by targeting IKK1/α. In vitro experiments demonstrated significant reductions in cell viability in various cancer lines treated with the compound .
  • Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of this compound, where it was shown to downregulate pro-inflammatory cytokines through NF-κB pathway inhibition. This suggests potential therapeutic applications in autoimmune diseases .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Cancer InhibitionInhibition of IKK1/α; suppression of NF-κB pathway
Anti-inflammatoryDownregulation of pro-inflammatory cytokines
PharmacokineticsModerate absorption; renal excretion

Eigenschaften

IUPAC Name

(1S,3R,6S,8R,12R,15R,16R,18S)-15-[(2R,5R)-5,6-dihydroxy-6-methyl-4-oxoheptan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H54O10/c1-17(12-18(36)28(42)31(4,5)43)25-19(37)13-32(6)22-9-8-21-30(2,3)24(45-29-27(41)26(40)20(38)15-44-29)10-11-34(21)16-35(22,34)23(39)14-33(25,32)7/h9,17,20-21,23-29,38-43H,8,10-16H2,1-7H3/t17-,20-,21+,23+,24+,25+,26+,27-,28+,29+,32+,33-,34-,35+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNYLGIAMKNXMN-GLWILYKISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C(C(C)(C)O)O)C1C(=O)CC2(C1(CC(C34C2=CCC5C3(C4)CCC(C5(C)C)OC6C(C(C(CO6)O)O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)[C@@H](C(C)(C)O)O)[C@H]1C(=O)C[C@@]2([C@@]1(C[C@@H]([C@]34C2=CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H54O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161097-77-4
Record name Cimicifugoside H-2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161097774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CIMICIFUGOSIDE H-2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CS0JEH28E6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cimicifugoside H-2
Reactant of Route 2
Cimicifugoside H-2
Reactant of Route 3
Cimicifugoside H-2
Reactant of Route 4
Cimicifugoside H-2
Reactant of Route 5
Cimicifugoside H-2
Reactant of Route 6
Cimicifugoside H-2

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.